

Physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1281980

[Get Quote](#)

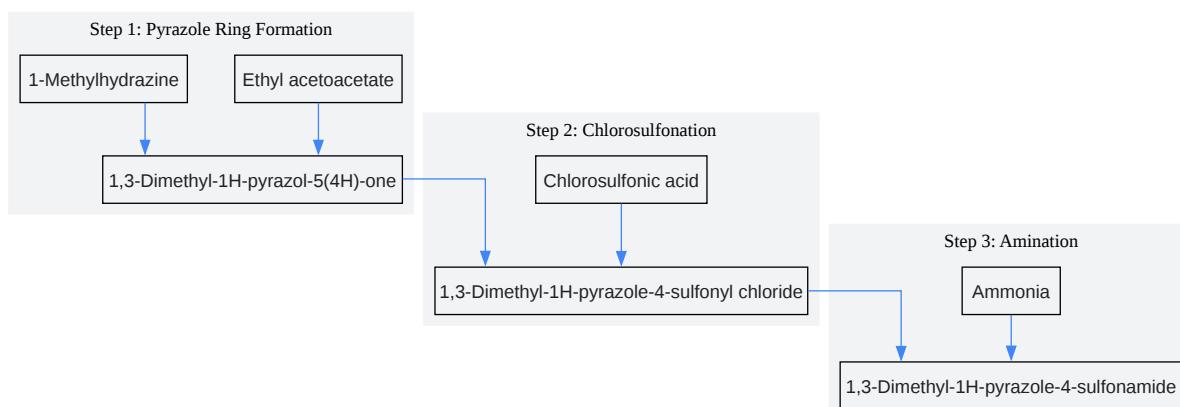
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-4-sulfonamide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Chemical and Physical Properties

1,3-dimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic organic compound containing a pyrazole ring substituted with two methyl groups and a sulfonamide functional group.^[1] It is generally a solid at room temperature and is soluble in polar solvents.^[1] While experimentally determined physical constants such as melting and boiling points are not readily available in the literature, a summary of its known and computed properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide


Property	Value	Source
CAS Number	88398-53-2	[1]
Molecular Formula	C ₅ H ₉ N ₃ O ₂ S	[1]
Molecular Weight	175.21 g/mol	[2]
Appearance	Pale Yellow Solid	[3]
IUPAC Name	1,3-dimethyl-1H-pyrazole-4-sulfonamide	[2]
InChI	InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)	[1]
InChIKey	FQQRVLUHFKWHRT-UHFFFAOYSA-N	[1]
SMILES	CC1=NN(C)C=C1S(N)(=O)=O	[4]
XLogP3 (Computed)	-0.8	[2]
Topological Polar Surface Area (Computed)	86.4 Å ²	[2]
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
Solubility	Soluble in polar solvents	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is not explicitly documented in the reviewed literature, a reliable synthetic route can be inferred from the well-established synthesis of structurally similar pyrazole-4-sulfonamide derivatives.[\[5\]](#)[\[6\]](#) The proposed synthesis is a three-step process involving the formation of the pyrazole ring, followed by chlorosulfonation, and finally, amidation.

2.1. Proposed Synthetic Workflow

The logical workflow for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

2.2. Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one

- To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of 1-methylhydrazine dropwise at room temperature.
- The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- After completion, the solvent is removed under reduced pressure.
- The resulting crude product is purified by recrystallization or column chromatography to yield 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

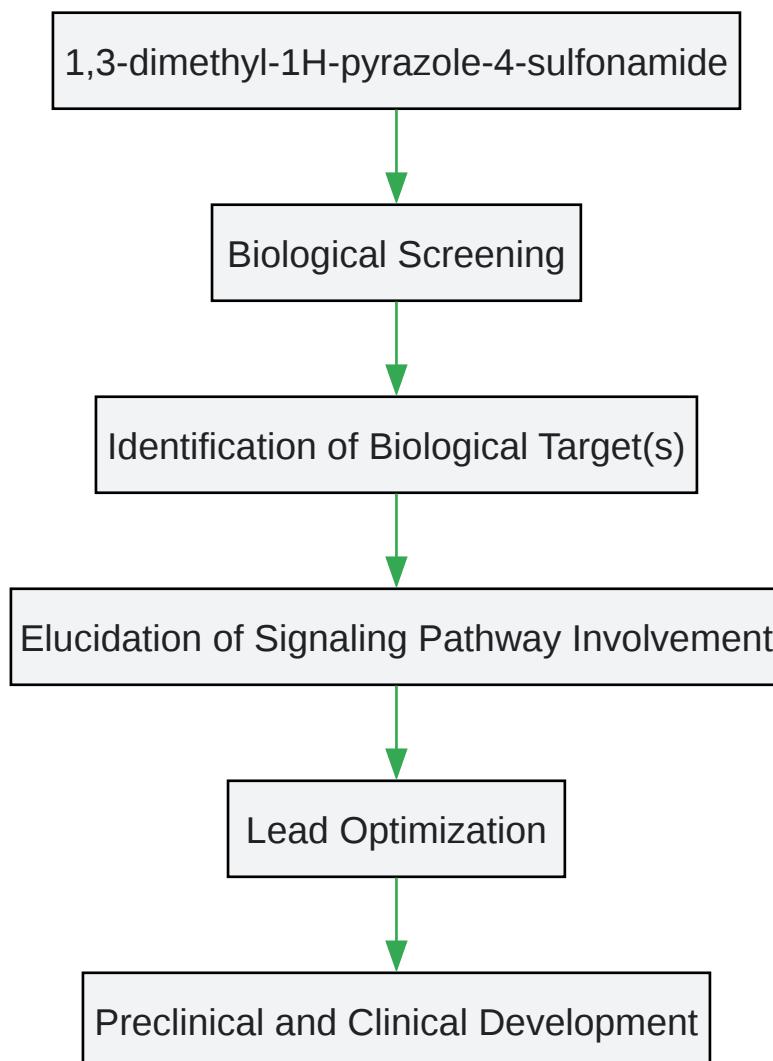
- 1,3-Dimethyl-1H-pyrazol-5(4H)-one is added portion-wise to an excess of chlorosulfonic acid at 0°C with constant stirring.
- The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- The mixture is carefully poured onto crushed ice to quench the reaction.
- The precipitated solid is filtered, washed with cold water, and dried under vacuum to give 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

- 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran).
- The solution is cooled to 0°C, and an excess of aqueous ammonia is added dropwise.
- The reaction mixture is stirred at room temperature for several hours.
- The solvent is evaporated, and the residue is treated with water.
- The solid product is collected by filtration, washed with water, and purified by recrystallization to afford 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

Analytical Characterization

The structural confirmation of the synthesized 1,3-dimethyl-1H-pyrazole-4-sulfonamide would be performed using standard analytical techniques. Based on the data for closely related analogs, the expected spectral data are as follows:


- ^1H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the sulfonamide NH_2 protons.
- ^{13}C NMR: The carbon NMR spectrum should display signals corresponding to the two methyl carbons and the three pyrazole ring carbons.
- FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and C=N and C=C stretching of the pyrazole ring.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.21 g/mol).

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of 1,3-dimethyl-1H-pyrazole-4-sulfonamide in any biological signaling pathways. However, the broader class of pyrazole-sulfonamide derivatives has been investigated for various pharmacological activities.^{[5][6]} These compounds are known to exhibit a range of biological effects, including antibacterial, anti-inflammatory, and antiproliferative activities.^{[5][6]} The sulfonamide moiety is a well-known pharmacophore present in many antibacterial drugs.

[\[1\]](#)

The logical relationship for the potential development of this compound as a therapeutic agent is outlined below:

[Click to download full resolution via product page](#)

Caption: Logical workflow for investigating the therapeutic potential of the compound.

Further research is required to determine the specific biological targets and mechanisms of action of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. In vitro and in vivo studies would be necessary to elucidate its potential therapeutic applications and its effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide [cymitquimica.com]
- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97% | CAS: 88398-53-2 | AChemBlock [achemblock.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281980#physical-and-chemical-properties-of-1-3-dimethyl-1h-pyrazole-4-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com